molecular formula C18H20N2O3S B6536655 N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(3-methylphenyl)methanesulfonamide CAS No. 1058213-45-8

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(3-methylphenyl)methanesulfonamide

Cat. No.: B6536655
CAS No.: 1058213-45-8
M. Wt: 344.4 g/mol
InChI Key: WCWLGHFXFNPYBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-1-(3-methylphenyl)methanesulfonamide, or simply NAM, is a chemical compound that has found a variety of applications in scientific research. It is a derivative of the indole class of compounds and has been used to study a wide range of biochemical and physiological processes. NAM has been found to possess a variety of properties that make it particularly useful in laboratory experiments, as well as in drug development.

Scientific Research Applications

NAM has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the nervous system, as well as to study the effects of drugs on the immune system. It has also been used to study the effects of drugs on cancer cells, as well as to study the effects of drugs on the cardiovascular system. Additionally, NAM has been used to study the effects of drugs on the reproductive system, as well as to study the effects of drugs on the endocrine system.

Mechanism of Action

NAM acts as an agonist at the serotonin 5-HT2A receptor. This means that it binds to the receptor, activating it and causing a response in the cell. This response can include changes in the cell’s physiology, such as an increase in the production of certain proteins or an increase in the activity of certain enzymes.
Biochemical and Physiological Effects
NAM has been found to have a variety of biochemical and physiological effects. It has been found to increase the production of certain proteins, such as cAMP and cGMP, as well as to increase the activity of certain enzymes, such as phosphodiesterase. It has also been found to reduce inflammation and to have an anti-oxidant effect. Additionally, NAM has been found to have an anti-apoptotic effect, which means that it can protect cells from dying.

Advantages and Limitations for Lab Experiments

NAM has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in solution. Additionally, it has a low toxicity, and it is not metabolized by the body. However, NAM does have some limitations for use in laboratory experiments. It is not very soluble in water, and it is not very stable in the presence of light or heat.

Future Directions

NAM has a wide range of potential future applications. It could be used to study the effects of drugs on the nervous system, as well as to study the effects of drugs on the immune system. Additionally, it could be used to study the effects of drugs on cancer cells, as well as to study the effects of drugs on the cardiovascular system. Furthermore, it could be used to study the effects of drugs on the reproductive system, as well as to study the effects of drugs on the endocrine system. Finally, it could be used to study the effects of drugs on the metabolism, as well as to study the effects of drugs on the aging process.

Synthesis Methods

NAM is synthesized by a process known as palladium-catalyzed N-alkylation. This involves the reaction of an aryl halide with an alkyl halide in the presence of a palladium catalyst. The reaction is carried out at room temperature, and the resulting product is NAM. The reaction is simple, efficient, and can be carried out in a variety of solvents.

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-4-3-5-15(10-13)12-24(22,23)19-17-7-6-16-8-9-20(14(2)21)18(16)11-17/h3-7,10-11,19H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWLGHFXFNPYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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